molecular formula C20H16FNO B10963425 N-(2-fluorobenzyl)biphenyl-4-carboxamide

N-(2-fluorobenzyl)biphenyl-4-carboxamide

Cat. No.: B10963425
M. Wt: 305.3 g/mol
InChI Key: AJCWIAUVZBRERX-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group and a fluorobenzyl moiety attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluorobenzyl)biphenyl-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorobenzyl)biphenyl-4-carboxamide is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C20H16FNO

Molecular Weight

305.3 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-phenylbenzamide

InChI

InChI=1S/C20H16FNO/c21-19-9-5-4-8-18(19)14-22-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)

InChI Key

AJCWIAUVZBRERX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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